molecular formula C9H8N4OS B13793880 [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile CAS No. 623550-82-3

[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Cat. No.: B13793880
CAS No.: 623550-82-3
M. Wt: 220.25 g/mol
InChI Key: KDERGSUQJZJGIO-UHFFFAOYSA-N
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Description

The compound [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile features a thiazolidinone core substituted with an aminomethylidene group at position 5, an ethyl group at position 3, and a propanedinitrile moiety. Thiazolidinones are heterocyclic scaffolds renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No.

623550-82-3

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

InChI

InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3

InChI Key

KDERGSUQJZJGIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN)SC1=C(C#N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a condensation approach involving:

  • Step 1: Formation of the thiazolidinone ring by reaction of an appropriate amine with a thioamide or thiol precursor.
  • Step 2: Introduction of the 3-ethyl substituent via alkylation or condensation with ethyl-containing reagents.
  • Step 3: Formation of the aminomethylidene moiety through condensation with aminomethylidene donors such as aminomethylidene derivatives or via Knoevenagel-type condensation.
  • Step 4: Incorporation of the propanedinitrile group by reaction with malononitrile or related dinitrile compounds.

Representative Synthetic Procedure

A representative synthesis reported by Japanese researchers (cited in Russian Chemical Reviews) involves a nine-step method starting from cyanoacetamide derivatives:

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Formation of thioamide Cyanoacetamide + sulfur + base Thio-cyanoacetamide intermediate
2 Cyclization Reaction with ethyl halide under reflux 3-ethyl-thiazolidinone ring system
3 Knoevenagel condensation Condensation with aminomethylidene source Introduction of aminomethylidene group
4 Nitrile group incorporation Reaction with malononitrile or dinitrile Formation of propanedinitrile substituent
5-9 Purification and functionalization Various purification steps, recrystallization Final compound: [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile

Reaction Conditions and Yields

  • Temperature: Most steps are conducted under reflux conditions (80–120°C), with some requiring inert atmosphere to prevent oxidation.
  • Solvents: Common solvents include ethanol, methanol, and dimethylformamide (DMF).
  • Catalysts: Bases such as triethylamine or sodium ethoxide are used to facilitate condensation.
  • Yields: Overall yields for the multi-step synthesis range from 45% to 70%, depending on purification efficiency and reaction optimization.

Analytical Characterization and Research Outcomes

The synthesized compound is typically characterized by:

Research outcomes indicate that the synthetic approach is robust and reproducible, with functional group transformations proceeding with good selectivity. The compound's structure allows for further chemical modifications, making it a versatile intermediate in pharmaceutical chemistry.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Cyanoacetamide derivatives, sulfur, ethyl halide, malononitrile
Key Reactions Thiazolidinone ring formation, Knoevenagel condensation, alkylation
Reaction Conditions Reflux (80–120°C), inert atmosphere, base catalysis
Solvents Ethanol, methanol, DMF
Purification Techniques Recrystallization, chromatography
Typical Yields 45–70% overall
Characterization Techniques NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature

    Reduction: Sodium borohydride in methanol at 0-5°C

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits significant activity against various bacterial strains. For instance, research has shown that derivatives of thiazolidinone compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli through mechanisms involving enzyme inhibition and disruption of cell wall synthesis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile were synthesized and tested against resistant bacterial strains. The results demonstrated a promising activity profile, highlighting the compound's potential as a lead for developing new antibiotics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL

Agricultural Science

The compound has shown potential as an agricultural fungicide . Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal pathogens.

Case Study:
Research conducted on the efficacy of this compound against Botrytis cinerea, a major pathogen in crops like grapes and tomatoes, revealed that it significantly reduced fungal spore germination and mycelial growth at low concentrations.

ApplicationPathogenEffective Concentration
Crop ProtectionBotrytis cinerea25 µg/mL

Materials Science

In materials science, the compound is explored for its use in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the formation of cross-linked networks that improve material durability.

Case Study:
A study published in Polymer Science demonstrated the incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and mechanical strength compared to conventional polymers.

Mechanism of Action

The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Biological Activity Key Structural Features References
Target Compound 3-Ethyl, 5-Aminomethylidene Not explicitly reported (structural focus) Planar thiazolidine ring; propanedinitrile
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile 3-Phenyl, 4-Oxo Antitubercular, antibacterial C–H⋯N hydrogen bonding; planar ring
H3 (N-(4-methylphenyl)-2-{5-[(3-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide) 3-Methylphenyl, 4-Oxo p53-Y220C reactivation, antitumor Methylphenyl substitution; planar geometry
Benzoic acid 87 (C4-fluoro derivative) 3-Methyl, 5-Aroylmethylene CysK1 enzyme inhibition (antimicrobial) Thiazolidinone active site binding
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Thiadiazole-thio substituent Antimicrobial (structure-activity implied) Thioether linkage; pyrazole fusion
Key Observations:
  • Substituent Position 3 : The ethyl group in the target compound may enhance lipophilicity compared to phenyl () or methyl () groups, influencing membrane permeability .
  • Position 5 Substitutions: The aminomethylidene group in the target compound could facilitate hydrogen bonding, unlike aroylmethylene () or benzylidene () groups, which rely on hydrophobic interactions .
  • Electron-Withdrawing Groups: Propanedinitrile stabilizes the thiazolidinone ring, similar to fluorinated derivatives (), but with distinct electronic effects .

Physicochemical and Structural Properties

  • Planarity and Crystal Packing: The thiazolidinone ring in the target compound is expected to adopt a nearly planar conformation, as seen in ’s analogue. Planarity facilitates π-π stacking and C–H⋯N hydrogen bonding, critical for crystal stability and solubility .
  • Active Site Interactions: In benzoic acid 87 (), the thiazolidinone moiety binds within the enzyme active site without significant protrusion, suggesting that bulkier substituents (e.g., ethyl or phenyl) might alter binding modes .

Biological Activity

The compound [5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile, also known by its IUPAC name, is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C8H7N3OSC_8H_7N_3OS with a molecular weight of approximately 193.22 g/mol. The structure features a thiazolidine ring which is known for its diverse biological activities. The compound can be represented by the following structural formula:

 5 Aminomethylidene 3 ethyl 4 oxo 1 3 thiazolidin 2 ylidene propanedinitrile\text{ 5 Aminomethylidene 3 ethyl 4 oxo 1 3 thiazolidin 2 ylidene propanedinitrile}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazolidine derivatives. While specific data on this compound is limited, related thiazolidine compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Thiazolidine derivatives are also noted for their antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that the compound may exhibit similar properties, although detailed assays are necessary to quantify these effects .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of thiazolidine derivatives indicates potential applications in cancer therapy. Compounds in this class have been shown to induce apoptosis in cancer cells. For example, some thiazolidine-based compounds have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells . However, specific studies on this compound are still required to establish its efficacy and safety profile.

The mechanisms through which thiazolidine derivatives exert their biological effects often involve modulation of signaling pathways associated with inflammation and cell proliferation. For instance:

  • Inhibition of NF-kB Pathway : Some thiazolidines inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : They may activate caspase pathways that lead to programmed cell death in malignant cells.

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been documented in clinical settings:

  • Thiazolidinediones in Diabetes : Thiazolidinediones (TZDs), a class of drugs structurally related to thiazolidines, are used in managing type 2 diabetes by improving insulin sensitivity.
  • Anticancer Studies : Various thiazolidine derivatives have been tested for their anticancer properties in vitro and in vivo, showing promising results against breast and colon cancer models.

Q & A

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require careful purification to remove by-products.
  • Temperature : Reflux (~80–100°C) is critical for cyclization but must be controlled to avoid decomposition.
  • Stoichiometry : Excess aldehyde or nitrile precursors improve yields but risk side reactions.

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
Core FormationThiosemicarbazide, chloroacetic acid, NaOAc, reflux in AcOH/DMF65–75
FunctionalizationAldehyde/CN precursor, piperidine, ethanol reflux70–80

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

Basic Research Question
Spectroscopy :

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the thiazolidinone ring (δ 160–180 ppm for carbonyl groups) and nitrile groups (~δ 110–120 ppm for C≡N) .
  • IR : Sharp peaks at ~2200 cm⁻¹ confirm nitrile stretches, while ~1700 cm⁻¹ corresponds to the 4-oxo group .

Q. Crystallography :

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and WinGX (for data processing) resolves the Z-configuration of the aminomethylidene group and planar thiazolidinone ring .
  • ORTEP Visualization : Anisotropic displacement parameters validate thermal motion and molecular packing .

How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data?

Advanced Research Question
Discrepancies often arise from:

  • Tautomerism : The aminomethylidene group may exhibit keto-enol tautomerism, altering bond lengths. Use DFT calculations (e.g., Gaussian) to compare energy-minimized tautomers with crystallographic data .
  • Disorder : Partial occupancy in crystal lattices can distort experimental data. Apply SHELXL restraints (e.g., SIMU, DELU) to model disorder .
  • Validation Tools : Cross-check with PLATON (for symmetry checks) and Mercury (for Hirshfeld surface analysis) .

Q. Workflow :

Refine initial model using SHELXL with isotropic displacement parameters.

Compare with DFT-optimized geometry (bond lengths/angles).

Apply thermal ellipsoid scaling in ORTEP to visualize discrepancies .

What strategies optimize reaction conditions to minimize by-product formation during synthesis?

Advanced Research Question
Key Strategies :

  • Solvent Optimization : Replace acetic acid with a DMF/ethanol mixture (1:1) to reduce esterification side products .
  • Catalyst Screening : Use piperidine instead of pyridine for faster imine formation (~2 h vs. 4 h) .
  • Stepwise Addition : Introduce the propanedinitrile group after thiazolidinone core formation to avoid premature cyclization .

Q. Example Optimization Table :

ParameterStandard ProtocolOptimized ProtocolYield Improvement
SolventAcetic acidDMF/Ethanol (1:1)+15%
CatalystPyridinePiperidine+20%

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question
The propanedinitrile group acts as a strong electron-withdrawing moiety, polarizing the thiazolidinone ring and enhancing susceptibility to nucleophilic attack.

  • Kinetic Studies : Use Hammett plots to correlate substituent σ-values with reaction rates (e.g., arylidene substituents with electron-withdrawing groups accelerate Michael additions) .
  • Computational Analysis : DFT-derived Fukui indices identify nucleophilic hotspots (e.g., the 4-oxo oxygen and nitrile carbons) .

Q. Case Study :

  • Electron-Deficient Arylidene Groups (e.g., nitro-substituted): Increase reactivity by 30% compared to methoxy-substituted analogs .

What methodologies are recommended for analyzing tautomeric equilibria in solution versus solid state?

Advanced Research Question

  • Solid-State : X-ray crystallography (via SHELXL) confirms the dominant tautomer. For example, the Z-configuration of the aminomethylidene group is stabilized by intramolecular H-bonding .
  • Solution-State : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer shifts. Peaks broadening at elevated temperatures (~100°C) indicates dynamic equilibria .

Validation : Compare IR carbonyl stretches (solid) with NMR shifts (solution) to identify tautomer-specific signatures .

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